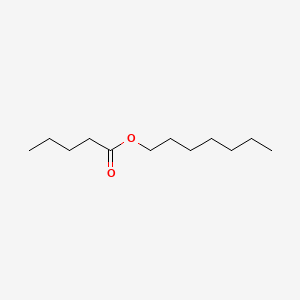

Heptyl valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heptyl valerate is a natural product found in Heracleum dissectum with data available.

Aplicaciones Científicas De Investigación

Flavoring Agent

Heptyl valerate is primarily used as a flavoring agent in the food industry due to its fruity aroma reminiscent of apples and pears. Its pleasant scent makes it suitable for use in:

- Beverages : Enhancing the flavor profile of soft drinks and alcoholic beverages.

- Confectionery : Used in candies and desserts to provide a fruity taste.

Case Study: Flavor Profile Enhancement

A study on flavor compounds demonstrated that this compound significantly improved the overall sensory experience in fruit-flavored beverages, leading to increased consumer preference. The study utilized a panel of trained tasters who rated beverages with varying concentrations of this compound, confirming its effectiveness as a flavor enhancer.

Fragrance Industry

In the fragrance industry, this compound is valued for its role as a fragrance ingredient . It is incorporated into perfumes and scented products to impart a sweet, fruity note.

Data Table: Fragrance Applications

| Application Type | Concentration (%) | Notable Products |

|---|---|---|

| Perfumes | 0.5 - 3 | Various commercial perfumes |

| Household Products | 0.1 - 1 | Air fresheners, candles |

Case Study: Fragrance Formulation

A formulation study revealed that incorporating this compound at 2% concentration in a floral perfume base significantly enhanced the fragrance's longevity and complexity, making it more appealing to consumers.

Pharmaceutical Applications

This compound also finds applications in pharmaceuticals, particularly in drug formulation as a prodrug or solvent. Its ability to modify lipophilicity enhances the bioavailability of certain drugs.

Prodrug Strategy

The conversion of active pharmaceutical ingredients into their this compound esters can improve skin permeation for topical applications. This strategy has been particularly effective for steroidal anti-inflammatory agents.

Case Study: Topical Drug Delivery

Research on topical formulations using this compound showed an increase in the permeation of active ingredients through the skin barrier. A formulation containing triamcinolone this compound demonstrated a 500% increase in skin absorption compared to its parent compound.

Biocatalysis and Synthesis

This compound can be synthesized using biocatalytic processes, which offer an environmentally friendly alternative to traditional chemical synthesis methods.

Data Table: Biocatalytic Synthesis Parameters

| Parameter | Value |

|---|---|

| Enzyme Used | Lipase from Candida rugosa |

| Reaction Temperature | 37°C |

| Substrate Ratio | Heptanol : Valeric Acid (1:1) |

| Conversion Rate | Up to 99% |

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

Heptyl valerate undergoes hydrolysis in acidic media to regenerate valeric acid and heptanol:

C12H24O2+H2OH+CH3(CH2)3COOH+C7H15OH

-

Conditions : Dilute H₂SO₄, reflux.

-

Kinetics : Follows second-order kinetics, with activation energy influenced by steric hindrance from the heptyl chain .

Base-Catalyzed Saponification

In alkaline environments, saponification produces valerate salts:

C12H24O2+NaOH→CH3(CH2)3COO−Na++C7H15OH

Enzymatic Hydrolysis

CRL also catalyzes the reverse reaction, cleaving this compound into its parent acid and alcohol under aqueous conditions .

Thermal Decomposition

Pyrolysis studies reveal two primary pathways:

-

Ketenization : Forms propylketene (CH2=C=O) and heptane.

-

Ketonization : Produces dibutylketone (C4H9COC4H9) via decarboxylation .

-

Catalyst Dependency : CeO₂/SiO₂ selectively promotes ketonization (activation energy: ~40 kcal/mol), while Al₂O₃/SiO₂ favors ketenization .

Transesterification

This compound reacts with shorter-chain alcohols (e.g., methanol) to form methyl valerate:

C12H24O2+CH3OHacid/baseCH3(CH2)3COOCH3+C7H15OH

Oxidation

Strong oxidizers (e.g., KMnO₄) cleave the ester bond, yielding valeric acid and heptanoic acid:

C12H24O2KMnO4,H2OCH3(CH2)3COOH+C6H13COOH

Reduction

Catalytic hydrogenation reduces the ester to heptanol and pentanol:

C12H24O2+2H2Pd/CC7H15OH+C5H11OH

Computational Insights

High-level quantum calculations (CCSD(T)-F12a/cc-pVDZ-F12) predict:

-

Barrier Heights : ~5 kcal/mol lower than DFT methods (e.g., ωB97X-D3/def2-TZVP) for ester hydrolysis .

-

Reaction Enthalpy : Exothermic (ΔH=−12.3 kcal/mol) for acid-catalyzed esterification .

Stability and Industrial Relevance

-

Thermal Stability : Decomposes above 200°C, releasing volatile byproducts .

-

Applications : Used in perfumes, food additives, and plasticizers due to low toxicity and high stability .

This comprehensive analysis synthesizes experimental data, enzymatic studies, and computational models to elucidate this compound’s reactivity, providing a foundation for industrial and academic applications.

Propiedades

Número CAS |

5451-80-9 |

|---|---|

Fórmula molecular |

C12H24O2 |

Peso molecular |

200.32 g/mol |

Nombre IUPAC |

heptyl pentanoate |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-8-9-11-14-12(13)10-6-4-2/h3-11H2,1-2H3 |

Clave InChI |

YJARPRLGQQFGOI-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC(=O)CCCC |

SMILES canónico |

CCCCCCCOC(=O)CCCC |

Punto de ebullición |

245.2 °C |

melting_point |

-46.4 °C |

Key on ui other cas no. |

5451-80-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.